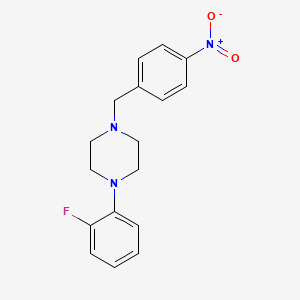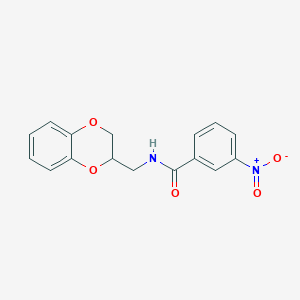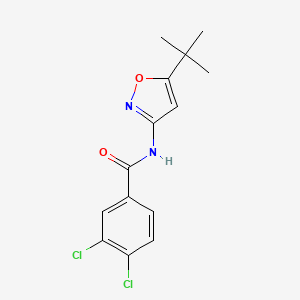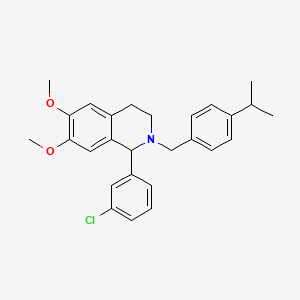
N-(2-furylmethyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-2-phenoxypropanamide, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP belongs to the class of compounds known as amides, which are derived from carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-2-phenoxypropanamide has been the focus of several scientific research studies due to its potential therapeutic applications. One of the most significant applications of N-(2-furylmethyl)-2-phenoxypropanamide is in the treatment of cancer. Studies have shown that N-(2-furylmethyl)-2-phenoxypropanamide has anti-cancer properties and can inhibit the growth of cancer cells. N-(2-furylmethyl)-2-phenoxypropanamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-2-phenoxypropanamide is not fully understood. However, studies have shown that N-(2-furylmethyl)-2-phenoxypropanamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(2-furylmethyl)-2-phenoxypropanamide also activates certain signaling pathways that are involved in cell death, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-phenoxypropanamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2-furylmethyl)-2-phenoxypropanamide can induce apoptosis, or programmed cell death, in cancer cells. N-(2-furylmethyl)-2-phenoxypropanamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, N-(2-furylmethyl)-2-phenoxypropanamide has been shown to have anti-inflammatory properties and may be beneficial in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-2-phenoxypropanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-furylmethyl)-2-phenoxypropanamide is also soluble in organic solvents, which makes it easy to work with in the lab. However, N-(2-furylmethyl)-2-phenoxypropanamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous environments. Additionally, N-(2-furylmethyl)-2-phenoxypropanamide has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
For the study of N-(2-furylmethyl)-2-phenoxypropanamide include the development of N-(2-furylmethyl)-2-phenoxypropanamide derivatives, further studies of its mechanism of action, and studies of its safety and toxicity in vivo.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-2-phenoxypropanamide involves a two-step process. In the first step, 2-phenoxypropanoic acid is reacted with thionyl chloride to form 2-phenoxypropanoyl chloride. In the second step, the resulting product is reacted with 2-furylmethylamine to form N-(2-furylmethyl)-2-phenoxypropanamide. The final product is a white crystalline powder that is soluble in organic solvents.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-11(18-12-6-3-2-4-7-12)14(16)15-10-13-8-5-9-17-13/h2-9,11H,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZRKMNHNQIAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-phenoxypropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-propyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B4881201.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B4881212.png)
![1-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4881216.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide](/img/structure/B4881221.png)

![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cycloheptyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4881243.png)






![1-{[1-({6-[ethyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4881310.png)
